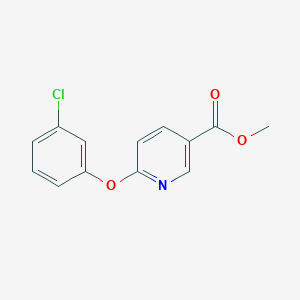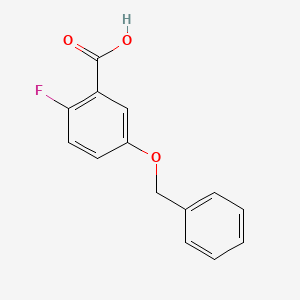
1-Fluoro-3-methoxy-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₁FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene typically involves several steps:
Fluorination: The introduction of a fluorine atom into the benzene ring is achieved through electrophilic aromatic substitution. This step often requires a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor, such as methanol or dimethyl sulfate, reacts with the intermediate compound.
Methylation: The addition of methyl groups can be accomplished through Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst like aluminum chloride
Chemical Reactions Analysis
1-Fluoro-3-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives. Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents into the benzene ring. .
Scientific Research Applications
1-Fluoro-3-methoxy-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated organic molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals, given their unique interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxy-2,4-dimethylbenzene involves its interactions at the molecular level:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity. The presence of the fluorine atom can enhance binding affinity and selectivity.
Pathways: It can participate in metabolic pathways involving oxidation and reduction, leading to the formation of active metabolites that exert biological effects
Comparison with Similar Compounds
1-Fluoro-3-methoxy-2,4-dimethylbenzene can be compared with other similar compounds:
1-Fluoro-2,4-dimethylbenzene: Lacks the methoxy group, which can significantly alter its chemical reactivity and applications.
1-Methoxy-2,4-dimethylbenzene: Lacks the fluorine atom, affecting its interactions with biological systems and its use in medicinal chemistry.
1-Fluoro-3,4-dimethylbenzene: The position of the substituents can influence the compound’s chemical properties and reactivity
Properties
IUPAC Name |
1-fluoro-3-methoxy-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSRHFOKZYBKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)



![11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid](/img/structure/B6322376.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)




